molecular formula C11H14BrN3O B14929505 4-bromo-1-methyl-N,N-di(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N,N-di(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14929505
M. Wt: 284.15 g/mol
InChI Key: IEXCPRSMYBRALN-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with diallylamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .

Scientific Research Applications

N,N-Diallyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diallyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diallyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide include:

    4-Bromo-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    N,N-Diallyl-4-chloro-1-methyl-1H-pyrazole-3-carboxamide: A structurally similar compound with a chlorine atom instead of bromine.

    N,N-Diallyl-4-iodo-1-methyl-1H-pyrazole-3-carboxamide: Another similar compound with an iodine atom.

Uniqueness

The uniqueness of N,N-diallyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

4-bromo-1-methyl-N,N-bis(prop-2-enyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H14BrN3O/c1-4-6-15(7-5-2)11(16)10-9(12)8-14(3)13-10/h4-5,8H,1-2,6-7H2,3H3

InChI Key

IEXCPRSMYBRALN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(CC=C)CC=C)Br

Origin of Product

United States

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